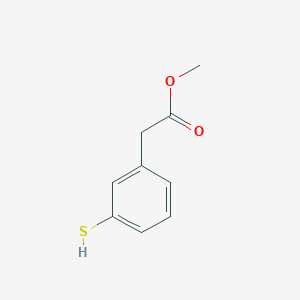

Methyl 2-(3-mercaptophenyl)acetate

Description

Properties

CAS No. |

133806-71-0 |

|---|---|

Molecular Formula |

C9H10O2S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

methyl 2-(3-sulfanylphenyl)acetate |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)6-7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3 |

InChI Key |

XFBPQJQVVAADEG-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=CC(=CC=C1)S |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)S |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of Methyl 2-(3-mercaptophenyl)acetate

Topic: Chemical Properties and Stability of Methyl 2-(3-mercaptophenyl)acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(3-mercaptophenyl)acetate (CAS 133806-71-0) is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceutical agents requiring a thiophenol-acetic acid pharmacophore. Its dual functionality—a nucleophilic thiol (-SH) at the meta position and an electrophilic ester moiety—makes it a versatile "linker" molecule in medicinal chemistry. However, this duality presents distinct stability challenges, specifically oxidative dimerization and ester hydrolysis. This guide provides a rigorous analysis of its physicochemical profile, degradation mechanisms, and protocols for synthesis and handling to ensure high-purity application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is an aromatic ester characterized by a thiophenol ring substituted with a methyl acetate group. Unlike aliphatic mercaptoacetates (e.g., methyl thioglycolate), the aromatic ring confers unique electronic properties to the thiol group, affecting its pKa and oxidation potential.

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Chemical Name | Methyl 2-(3-mercaptophenyl)acetate | IUPAC |

| CAS Number | 133806-71-0 | Primary Identifier |

| Molecular Formula | C₉H₁₀O₂S | |

| Molecular Weight | 182.24 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | >250°C (Predicted) | Decomposes before boiling at atm pressure; distill under high vacuum (<1 mmHg).[1] |

| Solubility | DCM, Ethyl Acetate, Methanol, DMSO | Insoluble in water |

| pKa (Thiol) | ~6.5 - 7.0 (Estimated) | More acidic than alkyl thiols due to phenyl ring resonance. |

| LogP | ~2.3 | Lipophilic |

Reactivity & Stability Mechanisms

The stability of Methyl 2-(3-mercaptophenyl)acetate is governed by two competing degradation pathways: Oxidative Dimerization (dominant in air) and Hydrolysis (dominant in aqueous/basic media).

Degradation Pathways

The thiol group is highly susceptible to auto-oxidation, forming a disulfide dimer. This reaction is accelerated by trace metals (Cu, Fe) and basic pH, which generates the more reactive thiolate anion (Ar-S⁻). Simultaneously, the methyl ester is prone to hydrolysis, reverting to the parent acid.

Diagram 1: Degradation Pathways (DOT)

Caption: Primary degradation routes showing oxidative dimerization (red path) and ester hydrolysis (green path).

Mechanistic Insights

-

Thiol Oxidation: The meta-positioning of the thiol allows for moderate resonance stabilization of the radical intermediate, making it less reactive than para-substituted thiols but still highly sensitive to oxygen. The formation of the disulfide is irreversible under standard storage conditions and significantly alters the molecule's solubility and pharmacological profile.

-

Ester Hydrolysis: While the methyl ester is relatively stable in neutral organic solvents, the presence of the electron-withdrawing phenyl ring makes the carbonyl carbon more electrophilic, increasing susceptibility to base-catalyzed hydrolysis compared to aliphatic esters.

Synthesis & Impurity Profiling

Researchers typically access this compound via two primary routes. Understanding the synthesis helps in identifying likely impurities.

Route A: Esterification of 3-Mercaptophenylacetic Acid

-

Precursor: 3-Mercaptophenylacetic acid (CAS 63271-86-3).

-

Reagents: Methanol (excess), H₂SO₄ (cat.), Reflux.

-

Critical Control: The reaction must be performed under inert atmosphere (N₂) to prevent the acid precursor from dimerizing before esterification.

-

Common Impurity: Methyl 2-(3-((methoxycarbonyl)methyl)disulfanyl)phenyl)acetate (The disulfide diester).

Route B: Diazotization of Methyl 3-Aminophenylacetate

-

Precursor: Methyl 3-aminophenylacetate.

-

Reagents: NaNO₂, HCl, then Potassium Ethyl Xanthate, followed by hydrolysis.

-

Critical Control: Control of temperature during diazonium formation (<5°C) is vital to prevent explosion or phenol formation.

Handling, Storage, & Degradation Kinetics Protocol

To maintain purity >98%, a strict "Cold Chain & Inert Gas" protocol is required.

Storage Conditions

-

Temperature: -20°C (Long-term), 2-8°C (Active use).

-

Atmosphere: Argon or Nitrogen blanket is mandatory . Argon is preferred due to its higher density, sitting atop the liquid interface.

-

Container: Amber glass vials with Teflon-lined septa. Avoid metal spatulas or containers (catalyzes oxidation).

Handling Workflow

Diagram 2: Inert Handling Workflow (DOT)

Caption: Workflow to prevent moisture condensation and oxygen ingress during handling.

Experimental Protocols

Analytical Method (HPLC)

A reverse-phase HPLC method is recommended to separate the thiol monomer from the disulfide dimer.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (Phenyl absorption).

-

Expected Retention:

-

Acid Impurity: ~4-5 min

-

Target Monomer: ~12-13 min

-

Disulfide Dimer: ~16-18 min (Higher lipophilicity).

-

Disulfide Reduction (Rescue Protocol)

If the compound has partially oxidized (dimer > 5%), it can be rescued:

-

Dissolve crude material in Methanol/DCM (1:1).

-

Add 1.5 equivalents of Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) .

-

Stir under N₂ for 2 hours at RT.

-

Wash with water (to remove DTT) or precipitate PPh₃O.

-

Re-purify via flash column chromatography (Hexane/EtOAc).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3543156, 2-(3-Mercaptophenyl)acetic acid. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard (2025). Methyl 2-(3,4,5-trimethoxyphenyl)acetate Properties. Retrieved from [Link]

-

Fisher Scientific (2024). Methyl mercaptoacetate Safety Data Sheet (Functional Group Reactivity Reference). Retrieved from [Link]

Sources

Methyl 2-(3-mercaptophenyl)acetate molecular weight and structural analysis

This technical guide provides a comprehensive structural and functional analysis of Methyl 2-(3-mercaptophenyl)acetate , a specialized organosulfur building block used in medicinal chemistry and fragment-based drug discovery (FBDD).

Molecular Weight & Structural Analysis Guide

Executive Summary

Methyl 2-(3-mercaptophenyl)acetate (CAS: 133806-71-0) is a bifunctional aromatic intermediate characterized by a meta-substituted thiophenol motif and a methyl ester side chain.[1] Its utility lies in its dual reactivity: the thiol (-SH) group serves as a high-nucleophilicity handle for conjugation (e.g., thioether formation), while the ester moiety acts as a protected carboxylate suitable for further elaboration or hydrolysis. This guide details its physicochemical properties, spectroscopic signature, and handling protocols for research applications.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The accurate determination of molecular weight and physical constants is the first step in validating sample integrity.

Table 1: Core Chemical Data

| Property | Specification | Notes |

| IUPAC Name | Methyl 2-(3-sulfanylphenyl)acetate | Preferred systematic name |

| CAS Number | 133806-71-0 | Primary identifier |

| Molecular Formula | C₉H₁₀O₂S | |

| Molecular Weight | 182.24 g/mol | Calculated (C: 12.01, H: 1.01, O: 16.00, S: 32.06) |

| Exact Mass | 182.0401 Da | Monoisotopic mass for HRMS |

| Physical State | Colorless to pale yellow liquid | Typical for low-MW thiophenolic esters |

| Odor | Characteristic "stench" | Thiol-associated; requires fume hood |

| Solubility | DMSO, Methanol, Chloroform, DCM | Hydrophobic aromatic core limits water solubility |

Molecular Weight Calculation Breakdown

For precise stoichiometry in synthesis, the molecular weight is derived as follows:

-

Carbon (9 atoms):

-

Hydrogen (10 atoms):

-

Oxygen (2 atoms):

-

Sulfur (1 atom):

-

Total: 182.237 g/mol (Rounded to 182.24)

Structural Analysis & Spectroscopic Signature

As a Senior Scientist, relying solely on a label is insufficient. The following spectroscopic data predicts and interprets the signals required to validate the structure.

Nuclear Magnetic Resonance (NMR) Analysis

The structure contains a meta-disubstituted benzene ring, which creates a distinct splitting pattern in the aromatic region.

Predicted ¹H-NMR (400 MHz, CDCl₃)

- 7.10 – 7.30 ppm (m, 4H, Ar-H): The aromatic protons. Expect a complex multiplet due to the meta substitution. The proton between the substituents (H-2) often appears as a singlet or narrow doublet.

- 3.70 ppm (s, 3H, -OCH₃): The methyl ester singlet. This is a diagnostic peak for ester verification.

- 3.58 ppm (s, 2H, Ar-CH₂-CO): The benzylic methylene group. It appears as a singlet, slightly deshielded by the adjacent carbonyl and phenyl ring.

- 3.45 ppm (s, 1H, -SH): The thiol proton. Note: This signal is variable. It can broaden or shift depending on concentration and solvent hydrogen bonding. D₂O exchange will cause this peak to disappear.

Predicted ¹³C-NMR (100 MHz, CDCl₃)

-

Carbonyl (C=O): ~172 ppm.

-

Aromatic Carbons: Six unique signals in the 125–140 ppm range. The C-S and C-CH₂ quaternary carbons will have lower intensity.

-

Benzylic Carbon: ~41 ppm.

-

Methoxy Carbon: ~52 ppm.

Mass Spectrometry (MS) Fragmentation Logic

In Electron Impact (EI) or ESI(+) MS, the fragmentation follows a logical cleavage pathway useful for structural confirmation.

-

Molecular Ion (M⁺): 182 m/z.

-

Loss of Methoxy (-OCH₃): 182 - 31 = 151 m/z (Acylium ion).

-

Loss of Carbomethoxy (-COOCH₃): 182 - 59 = 123 m/z (Mercaptobenzyl cation). This is often the base peak or a major fragment.

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and key spectroscopic assignments.

Caption: Structural connectivity and predicted ¹H-NMR chemical shift assignments for structural validation.

Synthesis & Reactivity Profile

Understanding the synthesis provides insight into potential impurities (e.g., disulfide dimers).

Synthetic Pathway

The most robust synthesis typically involves the esterification of 3-mercaptophenylacetic acid.

-

Starting Material: 3-Mercaptophenylacetic acid (CAS 63271-86-3).

-

Reagents: Methanol (excess), Catalytic H₂SO₄ or Thionyl Chloride (SOCl₂).

-

Conditions: Reflux for 2-4 hours.

-

Workup: Neutralization with NaHCO₃, extraction into DCM.

-

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Critical Impurity Note: Thiols oxidize to disulfides (R-S-S-R) in air. If the NMR shows a complex aromatic region or incorrect integration, check for the disulfide dimer (Molecular Weight ~362). This can be reversed by treating the sample with DTT or TCEP before use.

Reactivity Workflow

This molecule is a "bifunctional linker." The diagram below outlines its divergent reactivity.

Caption: Divergent reactivity pathways: Thiol alkylation (primary utility), oxidation (impurity risk), and hydrolysis.

Applications in R&D

Fragment-Based Drug Discovery (FBDD)

The 3-mercaptophenyl moiety acts as a pharmacophore fragment. The thiol group can interact with cysteine residues in target proteins (covalent inhibition) or coordinate with metal centers (e.g., Zinc metalloproteases).

Linker Chemistry (ADCs and PROTACs)

In Antibody-Drug Conjugates (ADCs), this molecule serves as a "cleavable linker" precursor.

-

Mechanism: The ester can be hydrolyzed enzymatically within the cell, while the thiol provides a stable attachment point to the payload or antibody via maleimide chemistry.

Safety & Handling Protocol

Hazard Class: Irritant / Stench.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Odor Control: All transfers must occur in a functioning fume hood. Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual thiol to odorless sulfonate before removal from the hood.

References

-

PubChem. (2025).[2] 2-(3-Mercaptophenyl)acetic acid (Parent Acid Data).[2] National Library of Medicine. [Link][2]

-

001Chemical. (n.d.).[3] Methyl 2-(3-mercaptophenyl)acetate Product Specifications. [Link][1][3]

-

NIST Chemistry WebBook. (2025). General Thiol/Ester Spectral Data. [Link]

Sources

Thermodynamic and Kinetic Solubility Profiling of Methyl 2-(3-mercaptophenyl)acetate: A Guide for Synthetic and Pharmaceutical Applications

Executive Summary & Structural Thermodynamics

Methyl 2-(3-mercaptophenyl)acetate (CAS: 133806-71-0) is a highly versatile, bifunctional organic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex thioether scaffolds. Structurally, it comprises a hydrophobic benzene ring, a moderately polar hydrogen-bond-accepting methyl acetate group, and a weakly polar, highly reactive mercapto (-SH) group.

Understanding the solubility profile of this compound is not merely a matter of physical characterization; it is a critical prerequisite for reaction optimization and downstream purification. The baseline scaffold, methyl phenylacetate, exhibits a highly lipophilic nature with a LogP of 1.82 and limited water solubility (~2070 mg/L)[1][2]. The introduction of the mercapto group—analogous to the structural shift from benzene to thiophenol (LogP 2.52)[3][4]—further increases the molecular volume and lipophilicity, pushing the estimated LogP of the target compound to approximately 2.5–3.0. This thermodynamic profile dictates a strong preference for non-polar and polar aprotic environments.

Solvation Mechanics: Polar vs. Non-Polar Environments

The dissolution of Methyl 2-(3-mercaptophenyl)acetate is governed by the interplay between solvent dielectric constants (

-

Non-Polar Solvents (e.g., Dichloromethane, Hexane): Solvation is thermodynamically highly favorable. The low dielectric environment perfectly matches the polarizability of the aromatic ring and the sulfur atom. Dissolution is driven by strong London dispersion forces and van der Waals interactions, resulting in near-instantaneous miscibility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments but lack hydrogen-bond donors. They are exceptionally efficient at solvating the ester dipole and the polarizable thiol group without forcing the hydrophobic phenyl ring into a highly ordered, entropically unfavorable cage (as water does).

-

Polar Protic Solvents (e.g., Water, Methanol): Solvation is thermodynamically restricted. Water's highly structured hydrogen-bond network rejects the bulky, non-polar phenyl ring (the hydrophobic effect). Furthermore, a critical kinetic vulnerability exists: in polar protic solvents, trace formation of the thiolate anion (-S⁻) makes the molecule highly susceptible to oxidative dimerization into disulfides in the presence of dissolved oxygen[3].

Caption: Solvation pathways and the kinetic vulnerability of the mercapto group in oxygenated polar protic solvents.

Quantitative Solubility Profiling

The following table synthesizes the predictive thermodynamic solubility of Methyl 2-(3-mercaptophenyl)acetate across standard laboratory solvents, grounded in the physicochemical properties of its constituent functional groups.

| Solvent Class | Representative Solvent | Dielectric Constant ( | Predicted Solubility | Primary Solvation Mechanism |

| Polar Protic | Water | 80.1 | Very Low (< 1 mg/mL) | Hydrophobic repulsion of the phenyl ring; weak H-bonding from -SH. |

| Polar Protic | Methanol | 32.7 | High (> 50 mg/mL) | Moderate dipole-dipole interactions; accommodates the ester group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very High (> 100 mg/mL) | Strong dipole-dipole interactions; excellent solvation of polarizable sulfur. |

| Non-Polar | Dichloromethane (DCM) | 8.9 | Very High (> 100 mg/mL) | Strong London dispersion forces; "like-dissolves-like" thermodynamic matching. |

| Non-Polar | Hexane | 1.9 | Moderate to High | Purely van der Waals interactions; slightly limited by the polarity of the ester. |

Experimental Methodology: Anaerobic Shake-Flask Protocol

Standard solubility determination protocols often fail for mercapto-aromatics due to spontaneous oxidation. If a standard shake-flask method is used in aqueous media without degassing, the HPLC chromatogram will inevitably show two peaks (the monomer and the oxidized disulfide dimer), invalidating the solubility measurement.

To ensure scientific integrity and self-validating results, the following Anaerobic Shake-Flask Protocol must be employed.

Step-by-Step Procedure:

-

Solvent Degassing: Sparge all test solvents (especially water and alcohols) with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

-

Compound Addition: Inside an inert-atmosphere glovebox, add an excess amount of solid Methyl 2-(3-mercaptophenyl)acetate to amber glass vials (to prevent photo-catalyzed radical formation).

-

Isothermal Incubation: Seal the vials with PTFE-lined septa. Transfer to an orbital shaker and incubate at a constant 25°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation (Crucial Step): Do not use syringe filters. Lipophilic compounds often exhibit non-specific binding to standard nylon or PTFE filter membranes, artificially lowering the measured concentration. Instead, subject the suspension to ultracentrifugation at 15,000 x g for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully aspirate the supernatant and dilute it in an appropriate mobile phase. Quantify the concentration using HPLC-UV at 254 nm (leveraging the strong UV absorbance of the conjugated aromatic system).

Caption: High-throughput anaerobic workflow designed to prevent oxidative degradation during solubility testing.

Strategic Implications for Chemical Synthesis

For drug development professionals, the solubility profile of Methyl 2-(3-mercaptophenyl)acetate dictates specific operational parameters:

-

Liquid-Liquid Extraction (LLE): Due to its high partition coefficient (LogP), the compound can be quantitatively extracted from aqueous reaction mixtures using Ethyl Acetate or Dichloromethane.

-

Nucleophilic Substitution Reactions: When utilizing the thiol as a nucleophile (e.g., in S_N2 reactions to form thioethers), polar aprotic solvents like DMF or THF are ideal. They easily dissolve the starting material and enhance the nucleophilicity of the thiolate anion by leaving it relatively unsolvated (naked) compared to protic solvents.

References

-

Wikipedia Contributors. "Thiophenol." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Wikipedia Contributors. "Methyl phenylacetate." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7969, Thiophenol." PubChem. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7559, Methyl phenylacetate." PubChem. Available at: [Link]

Sources

Literature review on 3-mercaptophenylacetic acid derivatives in medicinal chemistry

An In-depth Technical Guide to 3-Mercaptophenylacetic Acid Derivatives in Medicinal Chemistry

Introduction: The Versatility of the 3-Mercaptophenylacetic Acid Scaffold

In the landscape of medicinal chemistry, the discovery of versatile molecular scaffolds is a cornerstone of drug development. 3-Mercaptophenylacetic acid (3-MPA) represents one such critical building block. Its structure, which combines a phenyl ring with both a carboxylic acid and a reactive thiol group, provides a unique platform for chemical modification.[1][2][3] This trifecta of functional groups allows for the strategic synthesis of a diverse library of derivatives, each tailored to interact with specific biological targets. The carboxylic acid offers a handle for amide bond formation or esterification, the phenyl ring can be substituted to modulate electronic properties and steric bulk, and the nucleophilic thiol group is pivotal for interacting with metal-containing enzymes or forming covalent bonds.[1] This inherent versatility makes 3-MPA a valuable starting point for developing novel therapeutic agents across various disease areas.[1][4] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 3-MPA derivatives, with a focus on their role as enzyme inhibitors.

Core Synthesis of the 3-Mercaptophenylacetic Acid Scaffold

The foundation of any drug discovery program based on a specific scaffold is the reliable and efficient synthesis of the core molecule. For 3-mercaptophenylacetic acid, the most established and robust method is the Leuckart thiophenol reaction, which transforms a readily available starting material, 3-aminophenylacetic acid, into the desired product.[1]

Core Synthesis Pathway: The Leuckart Thiophenol Reaction

This multi-step process is favored for its reliability and scalability. The overall transformation hinges on the conversion of the amino group into a thiol group via a diazonium salt intermediate, followed by reaction with a xanthate and subsequent hydrolysis.[1]

The Causality Behind the Method: The Leuckart reaction is a classic and well-understood pathway for introducing a thiol group onto an aromatic ring. Its selection is based on the high yields and the commercial availability of the precursor. Each step is designed to proceed under controlled conditions to maximize the formation of the desired intermediate while minimizing side reactions.

Caption: Workflow of the Leuckart Thiophenol Synthesis.

Detailed Experimental Protocol: Leuckart Thiophenol Reaction

This protocol is a self-validating system; successful completion of each step can be monitored using standard analytical techniques (e.g., TLC, NMR) before proceeding to the next.

Step 1: Diazotization of 3-Aminophenylacetic Acid [1]

-

Suspend 3-aminophenylacetic acid in a mixture of water and concentrated hydrochloric acid within a beaker suitable for cooling.

-

Cool the suspension to 0-5 °C using an ice bath, ensuring constant and vigorous stirring to maintain a homogenous slurry.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise.

-

Causality: The temperature must be strictly maintained below 5 °C. Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to unwanted side products and reduced yield. The slow, dropwise addition prevents exothermic spikes.

-

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. The appearance of a blue-black color indicates that all the primary amine has been converted and the diazotization is complete.

Step 2: Xanthate Formation [1]

-

In a separate vessel, dissolve potassium ethyl xanthate in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution. A precipitate, the aryl xanthate, will form.

-

Stir the mixture for a specified period to ensure the reaction goes to completion.

Step 3: Hydrolysis [1]

-

Filter the aryl xanthate precipitate and wash it with cold water.

-

Add the crude xanthate to a solution of a suitable base (e.g., sodium hydroxide) in ethanol or water.

-

Heat the mixture under reflux to hydrolyze the xanthate to the corresponding thiol.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the final product, 3-mercaptophenylacetic acid.

-

The crude product can then be purified by recrystallization or column chromatography.

Therapeutic Applications of 3-Mercaptophenylacetic Acid Derivatives

The true value of the 3-MPA scaffold is realized in its derivatives, which have been explored for a range of therapeutic applications. The thiol group, in particular, is an excellent zinc-binding group, making these derivatives potent inhibitors of zinc-containing enzymes.

Metallo-β-Lactamase (MBL) Inhibitors: Combating Antibiotic Resistance

The rise of bacteria expressing metallo-β-lactamases (MBLs) poses a grave threat to public health, as these enzymes can hydrolyze nearly all β-lactam antibiotics, including last-resort carbapenems.[5][6] Since no MBL inhibitors are currently approved for clinical use, there is an urgent need for novel compounds that can restore the efficacy of existing antibiotics.[5][6]

Mechanism of Action: Derivatives of mercapto-acetic acids have emerged as a promising class of MBL inhibitors.[5] Their mechanism relies on the thiol group's ability to chelate the one or two zinc ions present in the MBL active site.[5][6] This chelation displaces the zinc-bridging hydroxide ion that is essential for catalysis, thereby inactivating the enzyme and preventing the degradation of β-lactam antibiotics.[6]

Caption: Mechanism of MBL inhibition via zinc chelation.

Structure-Activity Relationship (SAR) Insights: Kinetic and crystallographic studies on mercapto-acetic acid derivatives have revealed key SAR trends for inhibiting clinically relevant MBLs like VIM-2 and NDM-1.[5][6]

-

The Thiol Group is Essential: Its presence is fundamental for chelating the active site zinc ions and achieving potent inhibition.[6]

-

Substituents Modulate Potency: The addition of various substituents to the core scaffold can significantly impact binding affinity and ligand efficiency.[5] The goal is to optimize interactions with other catalytically important residues in the active site.

-

Reversible but Slow Dissociation: Potent inhibitors often bind reversibly but dissociate very slowly from the enzyme, leading to sustained inhibition.[5][6]

Data Summary: Inhibition of MBLs by Mercapto-Acid Derivatives

| Derivative Class | Target MBL | IC₅₀ Range | Key SAR Finding | Reference |

| 2-substituted ((S)-3-mercapto-2-methylpropanamido)acetic acids | VIM-2, NDM-1 | Low µM to nM | Potent inhibition with high ligand efficiency; reversible binding with slow dissociation. | [5][6] |

| Thiol ester derivatives of mercaptophenylacetic acid | Metallo-β-lactamases | Not specified | Identified as specific inhibitors, useful as probes for active site studies. | [7] |

Hypoglycemic Agents

Derivatives of mercapto-acids have also been investigated for their potential as hypoglycemic agents. A study on S-acyl derivatives of 3-mercaptopicolinic acid (a structural relative of 3-MPA) demonstrated that modifying the thiol group can produce compounds with significant biological activity.[7]

SAR Insights:

-

Lipid Solubility is Key: The study found that S-benzoyl derivatives with substituents that increased lipid solubility (e.g., p-chloro, p-trifluoromethyl) exhibited the greatest potency.[7] This suggests that the ability of the compound to cross cellular membranes is a critical factor in its efficacy.

-

Prodrug vs. Active Compound: Hydrolysis studies indicated that the observed hypoglycemic activity was likely not due to the in vivo breakdown and release of the parent mercapto-acid, suggesting the ester derivatives themselves were the active species.[7]

Other Potential Applications

The versatility of the 3-MPA scaffold extends to other areas:

-

Peptide Synthesis: 4-Mercaptophenylacetic acid (an isomer) has been shown to function as a multifunctional additive in one-pot multiple peptide ligation, acting as a scavenger and quencher for palladium complexes.[8] This highlights the utility of the mercaptophenylacetate structure in complex chemical syntheses.

-

Anti-inflammatory Agents: The structurally related 2-phenylaminophenylacetic acid is the backbone for notable NSAIDs like diclofenac.[9] While not a direct application of 3-MPA, it underscores the potential of the phenylacetic acid core in designing enzyme inhibitors, in this case for cyclooxygenase (COX) enzymes.

Conclusion and Future Outlook

3-Mercaptophenylacetic acid and its derivatives represent a rich and underexplored scaffold in medicinal chemistry. The unique combination of a reactive thiol, a modifiable carboxylic acid, and an aromatic ring provides a robust platform for rational drug design. The most significant progress has been made in the development of metallo-β-lactamase inhibitors, where the thiol group acts as a powerful zinc-chelating warhead to combat antibiotic resistance. The insights gained from SAR studies in this area, emphasizing the importance of both the thiol anchor and optimizing substituent interactions, can be translated to the design of inhibitors for other zinc-dependent enzymes. Future research should focus on expanding the chemical diversity of 3-MPA derivatives, exploring novel therapeutic targets, and optimizing pharmacokinetic properties to translate the clear in vitro potential into clinically viable drug candidates.

References

- An In-depth Technical Guide to the Synthesis of 3-Mercaptophenylacetic Acid. Benchchem.

- Synthesis and hypoglycemic activity of S-acyl derivatives of 3-mercaptopicolinic acid. R Discovery.

- The synthetic procedures for the synthesis of compounds 3 and 4 derivatives. Reagents: i) NH2NH2.H2O, ethanol, reflux, 6h.

- ((S)-3-Mercapto-2-methylpropanamido)acetic Acid Derivatives as metallo-β-lactamase Inhibitors: Synthesis, Kinetic and Crystallographic Studies. PubMed.

- 2-(3-Mercaptophenyl)acetic acid | C8H8O2S | CID 3543156. PubChem.

- Pharmacological Activities and Therapeutic Potential of Novel Drug Deriv

- Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis. PubMed.

- A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI.

- 3-Mercaptophenylacetic Acid | CAS 63271-86-3 | SCBT. Santa Cruz Biotechnology.

- (( S )-3-Mercapto-2-Methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies | Request PDF.

- Inhibition of angiotensin-converting enzyme by derivatives of 3-mercapto-2-methylpropanoyl glycine. PubMed.

- Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Cefic-Lri.

- Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Lig

- 63271-86-3 | 2-(3-Mercaptophenyl)acetic acid. ChemScene.

- Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/ST

- Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF.

- 3-MERCAPTOPROPIONIC ACID. TCI Chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(3-Mercaptophenyl)acetic acid | C8H8O2S | CID 3543156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The pKa Dynamics of the Thiol Group in Methyl 2-(3-mercaptophenyl)acetate: Structural Determinants and Application Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In advanced bioconjugation, Native Chemical Ligation (NCL), and protein refolding, the acid dissociation constant (

Structural and Electronic Determinants of Thiol

The fundamental acidity of the thiol group in Methyl 2-(3-mercaptophenyl)acetate is anchored by its thiophenol core. Unsubstituted thiophenol exhibits a well-documented

The Methylene Spacer and Inductive Effects

Unlike direct ester substitutions (e.g., methyl 3-mercaptobenzoate) where the electron-withdrawing carbonyl group participates in resonance with the aromatic ring, the methylene (

-

Resonance Effect (

): Nullified by the -

Inductive Effect (

): The electronegative oxygen atoms of the ester group exert a weak, through-bond electron-withdrawing effect.

Using the Hammett equation (

Caption: Logical flow of electronic substituent effects modulating the thiol pKa.

Mechanistic Causality: The "Goldilocks" Zone for Bioconjugation

Why does a

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates the ratio of thiolate (

If the

Comparative Analysis

| Compound Class | Specific Molecule | Thiol | Predominant State at pH 7.4 | Primary Application |

| Aliphatic Thiol | Ethanethiol | ~10.5 | Neutral Thiol ( | General Reagent |

| Unsubstituted Aryl | Thiophenol | 6.62 | Thiolate Anion ( | Synthetic Intermediate |

| Para-Substituted Aryl | 4-Mercaptophenylacetic Acid | ~6.60 | Thiolate Anion ( | NCL / Redox Buffer |

| Meta-Substituted Aryl | Methyl 2-(3-mercaptophenyl)acetate | ~6.47 - 6.50 | Thiolate Anion ( | Advanced Bioconjugation |

Self-Validating Experimental Protocol: UV-Vis Spectrophotometric Titration

To empirically determine the exact

Expertise Insight: We do not use potentiometric titration here because the low aqueous solubility of the ester derivative at acidic pH can skew glass electrode readings. UV-Vis requires only micromolar concentrations, bypassing solubility limits.

Step-by-Step Methodology

-

Buffer Preparation (Causality: Optical Clarity): Prepare a series of 0.1 M universal buffers (e.g., Britton-Robinson) ranging from pH 4.0 to 9.0 in 0.5 pH increments. Do not use buffers with high UV absorbance below 280 nm.

-

Analyte Deoxygenation (Causality: Oxidation Prevention): Aryl thiols rapidly oxidize to disulfides in the presence of dissolved oxygen, which ruins the spectral baseline. Purge all buffer solutions with Argon gas for 15 minutes prior to analyte addition.

-

Sample Preparation: Dissolve Methyl 2-(3-mercaptophenyl)acetate in anhydrous acetonitrile to create a 10 mM stock. Spike 10 µL of this stock into 3 mL of each deoxygenated buffer (final concentration ~33 µM).

-

Spectral Acquisition: Record the UV absorption spectra from 200 nm to 350 nm for each pH solution using a quartz cuvette.

-

Data Validation (The Self-Validating Step): Overlay all spectra. You must observe a sharp isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). If the isosbestic point drifts, oxidative dimerization has occurred, and the data must be discarded.

-

Non-Linear Regression: Plot the absorbance at the thiolate

(approx. 260 nm) against pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract the precise

Caption: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

References

Methyl 2-(3-mercaptophenyl)acetate: A Bifunctional Pro-Ligand for Surface Engineering and Heterocyclic Synthesis

The following technical guide details the applications, synthesis, and reactivity profile of Methyl 2-(3-mercaptophenyl)acetate.

Executive Summary

Methyl 2-(3-mercaptophenyl)acetate (CAS: 133806-71-0) is a specialized bifunctional building block characterized by a meta-substituted aromatic scaffold bearing a nucleophilic thiol (-SH) and an electrophilic methyl ester (-COOCH₃).[1] While its free acid form (3-mercaptophenylacetic acid, 3MBA) is a standard ligand in Quantum Dot (QD) solar cells and Metal-Organic Frameworks (MOFs), the methyl ester variant offers unique advantages as a pro-ligand . It provides orthogonal protection, enhanced solubility in organic media for nanoparticle processing, and serves as a critical intermediate in the synthesis of sulfur-containing heterocycles like thiochroman-4-ones.

This guide outlines the molecule's chemical architecture, provides validated protocols for its synthesis and application in ligand exchange, and details its utility in heterocyclic drug discovery.

Part 1: Chemical Architecture & Reactivity Profile[1]

The utility of Methyl 2-(3-mercaptophenyl)acetate stems from its ability to participate in two distinct reaction manifolds without immediate cross-interference.

Structural Analysis[1]

-

Thiol Group (Nucleophile): Located at the meta position, the thiol is a "soft" base with high affinity for soft metals (Au, Ag, Cd, Pb). It is susceptible to oxidation (disulfide formation) and alkylation (thioether synthesis).

-

Methyl Ester (Electrophile): A masked carboxylic acid. It provides lipophilicity, allowing the molecule to dissolve in non-polar solvents (e.g., toluene, dichloromethane) where the free acid would be insoluble. It can be hydrolyzed to the acid or converted to amides.

-

Aromatic Linker: The phenyl ring acts as a rigid spacer. The meta substitution pattern imposes a "kinked" geometry (approx. 120° bond angle), which prevents the dense, crystalline packing often seen with para-substituted analogs, thereby improving solubility and altering the topology of self-assembled monolayers (SAMs).

Reactivity Map

The following diagram illustrates the primary reaction pathways for ligand synthesis.

Figure 1: Reactivity map of Methyl 2-(3-mercaptophenyl)acetate showing divergent synthetic pathways.

Part 2: Synthesis of Methyl 2-(3-mercaptophenyl)acetate

While the compound is commercially available, high-purity applications (e.g., surface chemistry) often require fresh synthesis to avoid disulfide contamination. The most robust route proceeds via the Leuckart Thiophenol Reaction followed by esterification.

Validated Synthetic Protocol

Precursor: 3-Aminophenylacetic acid Target: Methyl 2-(3-mercaptophenyl)acetate

Step 1: Diazotization and Xanthate Formation

-

Dissolution: Dissolve 3-aminophenylacetic acid (10 mmol) in 20 mL of 15% HCl. Cool to 0°C in an ice bath.

-

Diazotization: Dropwise add NaNO₂ (11 mmol) in water, maintaining temperature <5°C. Stir for 30 min. Mechanism: Formation of the diazonium salt.

-

Xanthate Coupling: Slowly add the diazonium solution to a pre-cooled (65°C) solution of Potassium Ethyl Xanthate (12 mmol) in water. Caution: Nitrogen gas evolution.

-

Workup: Extract the intermediate aryl xanthate with ethyl acetate.

Step 2: Hydrolysis to Thiol Acid

-

Hydrolysis: Reflux the crude xanthate in 10% NaOH/Ethanol for 4 hours. Mechanism: Cleavage of the xanthate ester.

-

Acidification: Cool and acidify with HCl to pH 2. The free thiol-acid (3-mercaptophenylacetic acid) will precipitate or can be extracted.

Step 3: Fischer Esterification (The Critical Step)

To obtain the Methyl Ester without oxidizing the thiol:

-

Reaction: Dissolve 3-mercaptophenylacetic acid (5 mmol) in dry Methanol (20 mL). Add catalytic H₂SO₄ (0.5 mL).

-

Conditions: Reflux under Argon/Nitrogen atmosphere for 3 hours. Note: Inert atmosphere is critical to prevent disulfide formation during heating.

-

Purification: Neutralize with NaHCO₃, remove methanol, extract with DCM. Purify via flash chromatography (Hexane/EtOAc 9:1).

Yield: Typically 60-75% overall. Characterization: ¹H NMR (CDCl₃) δ 3.60 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃), 7.0-7.3 (m, 4H, Ar-H).

Part 3: Application I - Ligand Engineering for Nanomaterials[1]

The methyl ester is superior to the acid form when processing nanoparticles in non-polar organic solvents. It allows for the creation of "place-exchangeable" surfaces.

Protocol: Preparation of Lipophilic Gold Nanoparticles (AuNPs)

This protocol converts citrate-stabilized (hydrophilic) AuNPs into toluene-soluble (hydrophobic) AuNPs using the methyl ester ligand.

Materials:

-

Citrate-stabilized AuNPs (10 nm, aqueous).

-

Methyl 2-(3-mercaptophenyl)acetate (Ligand).

-

Acetone, Toluene.[2]

Procedure:

-

Concentration: Centrifuge aqueous AuNPs (10 mL) at 12,000 rpm for 15 min. Discard supernatant. Resuspend pellet in 1 mL water.

-

Phase Transfer: Add 5 mL of Acetone to the aqueous pellet. The AuNPs will destabilize slightly.

-

Ligand Addition: Immediately add a solution of Ligand (10 mg) in 2 mL Toluene .

-

Exchange: Vortex vigorously for 5 minutes. The AuNPs will transfer from the aqueous/acetone phase into the toluene phase as the thiol displaces citrate and the hydrophobic ester tail interacts with the solvent.

-

Purification: Isolate the toluene layer. Precipitate AuNPs with excess methanol and centrifuge. Resuspend in pure toluene.

Why this works: The thiol anchors strongly to Au. The methyl ester tail renders the particle hydrophobic. This is a critical step for incorporating AuNPs into polymer matrices or organic electronic devices.

Part 4: Application II - Heterocyclic Synthesis (Thiochroman-4-ones)

Methyl 2-(3-mercaptophenyl)acetate serves as a scaffold for synthesizing thiochroman-4-ones, which are privileged structures in medicinal chemistry (e.g., antifungal and anticancer agents).

Mechanism: Alkylation-Cyclization Sequence

The synthesis involves alkylating the thiol with an acrylate, followed by an intramolecular Friedel-Crafts acylation.

Figure 2: Synthetic pathway for Thiochroman-4-ones using the thiol-ester scaffold.

Experimental Protocol

-

Alkylation: React Methyl 2-(3-mercaptophenyl)acetate (1 eq) with Ethyl Acrylate (1.2 eq) and Piperidine (cat.) in Ethanol. Reflux 2h.

-

Hydrolysis (One-Pot): Add NaOH to hydrolyze both esters (the side chain and the phenyl-acetate). Acidify to obtain the di-acid precursor.

-

Cyclization: Dissolve the precursor in Polyphosphoric Acid (PPA). Heat to 100°C for 2 hours.

-

Result: The ring closes onto the aromatic position para to the sulfur (or ortho depending on sterics), forming the bicyclic thiochroman-4-one core.

Part 5: References

-

Synthesis of Thiochroman-4-ones: Bondock, S., & Metwally, M. A. (2008).[3][4] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. Link

-

Ligand Exchange on Gold Nanoparticles: Hostetler, M. J., et al. (1999). Alkanethiolate Gold Cluster Molecules with Core Diameters from 1.5 to 5.2 nm. Langmuir. Link (General protocol adapted for ester-thiol ligands).

-

3-Mercaptophenylacetic acid in QD Solar Cells: Jin, S., et al. (2010). Enhanced electron transfer between CdS quantum dots and TiO2 by a bifunctional linker. Journal of Physical Chemistry C. Link (Establishing the acid form's utility; ester serves as precursor).

-

Leuckart Thiophenol Reaction: Leuckart, R. (1890). Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie. Link (Foundational chemistry for thiol synthesis).

Sources

- 1. 2-(3-Mercaptophenyl)acetic acid | C8H8O2S | CID 3543156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

The Fulcrum of Synthesis: Methyl 2-(3-mercaptophenyl)acetate as a Premier Bifunctional Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-mercaptophenyl)acetate stands as a uniquely versatile scaffold in modern organic synthesis. Its strategic placement of a nucleophilic thiol and an electrophilic methyl ester on a stable aromatic core provides two orthogonal points of reactivity. This guide offers an in-depth exploration of this bifunctional building block, from its synthesis and characterization to its diverse applications in medicinal chemistry, materials science, and bioconjugation. By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a comprehensive resource for harnessing the synthetic potential of this powerful molecule.

Introduction: The Power of Two

In the intricate world of molecular design, efficiency and precision are paramount. Bifunctional building blocks, molecules endowed with two distinct reactive centers, are invaluable assets, enabling the streamlined construction of complex architectures. Methyl 2-(3-mercaptophenyl)acetate (CAS No. 133806-71-0) epitomizes this concept.[1] Its structure, featuring a thiol (-SH) group and a methyl ester (-COOCH₃) group at the meta positions of a benzene ring, offers a powerful toolkit for synthetic chemists.

The thiol group, a potent nucleophile, readily participates in a variety of reactions, including S-alkylation, Michael additions, and couplings to form disulfides or thioethers.[2] Concurrently, the methyl ester provides a handle for amide bond formation, hydrolysis to the corresponding carboxylic acid, or other ester-based transformations.[3][4] This duality allows for sequential or, in some cases, one-pot reactions to introduce diverse functionalities, making it a coveted intermediate in drug discovery and materials science.[5][6]

This guide will illuminate the strategic utility of methyl 2-(3-mercaptophenyl)acetate, providing both the theoretical underpinnings and the practical methodologies required to leverage its full potential.

Synthesis and Characterization

The reliable synthesis and thorough characterization of methyl 2-(3-mercaptophenyl)acetate are crucial for its successful application. A common and robust method involves a multi-step sequence starting from 3-aminophenylacetic acid, followed by esterification.

Synthesis Pathway: From Amine to Thiol-Ester

The synthesis hinges on the conversion of an amino group to a thiol, a transformation often achieved via the Leuckart thiophenol reaction, followed by esterification.[5]

DOT Diagram: Synthesis Workflow

Caption: Synthesis workflow for methyl 2-(3-mercaptophenyl)acetate.

Experimental Protocol: Synthesis of 3-Mercaptophenylacetic Acid[5]

-

Diazotization: 3-aminophenylacetic acid is dissolved in a mixture of water and concentrated hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

Xanthate Formation: The resulting diazonium salt solution is slowly added to a pre-cooled solution of potassium ethyl xanthate in water. The mixture is stirred for several hours, allowing for the formation of the corresponding xanthate ester.

-

Hydrolysis: The xanthate ester is then hydrolyzed by heating with a solution of sodium hydroxide. After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the crude 3-mercaptophenylacetic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Experimental Protocol: Fischer Esterification[3]

-

Reaction Setup: 3-Mercaptophenylacetic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reflux: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield methyl 2-(3-mercaptophenyl)acetate, which can be further purified by column chromatography if necessary.

Characterization Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| CAS Number | 133806-71-0 | [1] |

| Appearance | Varies (typically an oil or low-melting solid) | N/A |

| ¹H NMR | Expected signals for aromatic protons, methylene protons, methyl protons, and thiol proton. | N/A |

| ¹³C NMR | Expected signals for aromatic carbons, methylene carbon, methyl carbon, and carbonyl carbon. | N/A |

| IR Spectroscopy | Characteristic absorptions for S-H, C=O (ester), and aromatic C-H bonds. | N/A |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | N/A |

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The dual functionality of methyl 2-(3-mercaptophenyl)acetate makes it a prime candidate for the synthesis of heterocyclic compounds, many of which form the core of pharmacologically active agents.

Synthesis of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7] The reaction of a Schiff base with a compound containing a thiol and an adjacent methylene group, such as methyl 2-(3-mercaptophenyl)acetate (after hydrolysis to the carboxylic acid), is a common route to these scaffolds.

DOT Diagram: Thiazolidinone Synthesis

Caption: General scheme for thiazolidinone synthesis.

Building Block for Thiophene Derivatives

Mercaptoalkanoic esters are versatile precursors for the synthesis of annulated thiophenes through cyclocondensation reactions.[1] These reactions often involve a nucleophilic attack by the thiol followed by an intramolecular cyclization, such as a Dieckmann condensation, utilizing the ester functionality.

Role in Materials Science: Engineering Functional Polymers

The unique reactivity of methyl 2-(3-mercaptophenyl)acetate also lends itself to the synthesis of advanced polymers with tailored properties.

Chain Transfer Agent in Emulsion Polymerization

In free-radical polymerization, chain transfer agents are crucial for controlling the molecular weight of the resulting polymer. Mercapto-esters, including methyl 2-(3-mercaptophenyl)acetate, can act as effective chain transfer agents.[8] The thiol group can donate a hydrogen atom to a growing polymer chain, terminating its growth, and the resulting thiyl radical can initiate a new polymer chain. This process allows for the synthesis of polymers with lower molecular weights and narrower polydispersity.

Monomer for Polythioesters

Polythioesters are a class of polymers that can exhibit interesting properties such as rubber-like elasticity.[9][10] While direct polymerization of methyl 2-(3-mercaptophenyl)acetate into a homopolymer is less common, its bifunctional nature allows it to be a potential co-monomer in the synthesis of polyesters or polythioesters.[11] The thiol group can react with an activated carboxylic acid or acyl chloride, while the ester group can undergo transesterification.

Utility in Bioconjugation and Chemical Biology

The principles of reactivity demonstrated by methyl 2-(3-mercaptophenyl)acetate are highly relevant in the field of bioconjugation, particularly in peptide and protein chemistry. The parent compound, 3-mercaptophenylacetic acid, is a known catalyst for native chemical ligation (NCL).

Analogy to Catalysis in Native Chemical Ligation (NCL)

NCL is a powerful technique for ligating unprotected peptide fragments. The reaction relies on a C-terminal thioester on one peptide and an N-terminal cysteine on another. A thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), can significantly accelerate the rate-limiting transthioesterification step.[12][13] Although methyl 2-(3-mercaptophenyl)acetate itself is not the catalyst, its core structure is analogous to these highly effective catalysts, highlighting the inherent reactivity of the mercaptophenylacetate scaffold.

DOT Diagram: MPAA-Catalyzed Native Chemical Ligation

Caption: Catalytic cycle of MPAA in native chemical ligation.

Conclusion: A Versatile Tool for Modern Synthesis

Methyl 2-(3-mercaptophenyl)acetate is more than just a simple organic molecule; it is a testament to the power of bifunctional design. Its orthogonal reactive sites—the nucleophilic thiol and the electrophilic ester—provide a robust platform for the efficient construction of complex molecules. From the synthesis of bioactive heterocycles and the control of polymer architecture to its conceptual links with advanced bioconjugation techniques, this building block offers a wealth of opportunities for innovation. As researchers continue to push the boundaries of chemical synthesis, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in the development of new medicines, materials, and technologies.

References

-

001CHEMICAL. (n.d.). CAS No. 133806-71-0, Methyl 2-(3-mercaptophenyl)acetate. Retrieved from [Link]

- Google Patents. (2014). US20140235807A1 - Use of Mercapto-Methyl Esters as Chain Transfer Agents.

- Google Patents. (1950). US2527374A - Mercapto alcohol reaction with polycarboxylic acids.

-

Hilaris Publisher. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Mercaptophenylacetic Acid. PubChem Compound Summary for CID 3543156. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Hilaris Publisher. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Retrieved from [Link]

-

SpringerLink. (2008). β-Mercaptoalkanoic carboxylic esters: versatile synthons in heterocyclic chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2016). 13.10: Thiols (Mercaptans). Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl acetate. Retrieved from [Link]

-

ResearchGate. (2025). Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Methyl acetate - Wikipedia [en.wikipedia.org]

- 4. Methyl Esters [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. US20140235807A1 - Use of Mercapto-Methyl Esters as Chain Transfer Agents - Google Patents [patents.google.com]

- 9. Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US2527374A - Mercapto alcohol reaction with polycarboxylic acids - Google Patents [patents.google.com]

- 12. Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis protocol for Methyl 2-(3-mercaptophenyl)acetate from 3-mercaptophenylacetic acid

Executive Summary & Strategic Analysis

This technical guide details the synthesis of Methyl 2-(3-mercaptophenyl)acetate from 3-mercaptophenylacetic acid . While esterification is a fundamental transformation, this specific substrate presents a dichotomy of reactivity: the robust carboxylic acid requires activation for esterification, while the nucleophilic thiol (-SH) moiety is highly susceptible to oxidative dimerization (disulfide formation) or electrophilic attack.

The Core Challenge: Achieving quantitative esterification without compromising the free thiol.

The Solution: We utilize a Brønsted Acid-Catalyzed Fischer Esterification under a strictly inert atmosphere. This method is selected over acyl chloride intermediates (e.g., using pure thionyl chloride) to minimize the risk of forming thioesters or sulfinyl chlorides, which can occur with more aggressive chlorinating agents. A secondary protocol using in situ generated anhydrous HCl (via Thionyl Chloride/Methanol) is provided for substrates requiring anhydrous rigor.

Reaction Scheme

The transformation involves the equilibrium-driven condensation of methanol with the carboxylic acid, catalyzed by sulfuric acid, with water sequestration or excess methanol driving the yield.

Chemical Mechanism & Critical Control Points

The synthesis relies on the protonation of the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by methanol.

Critical Process Parameters (CPPs)

| Parameter | Setting | Rationale |

| Atmosphere | Nitrogen/Argon (Sparged) | CRITICAL. Prevents oxidation of thiol (-SH) to disulfide (-S-S-). |

| Catalyst | Proton source. Non-nucleophilic counterion prevents side reactions. | |

| Temperature | Provides activation energy; ensures methanol reflux to drive kinetics. | |

| Workup pH | pH 7.0 - 8.0 | Neutralize acid catalyst. Avoid pH > 9 to prevent thiolate formation and subsequent oxidation. |

Experimental Protocol A: Standard Fischer Esterification

Recommended for scale-up (>10g) and general laboratory synthesis.

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Precursor: 3-Mercaptophenylacetic acid (1.0 equiv).

-

Solvent: Methanol (Anhydrous, >99.8%) (20-30 volumes).

-

Catalyst: Sulfuric Acid (

), 98% (0.1 - 0.2 equiv). -

Quench: Saturated Sodium Bicarbonate (

). -

Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: Inertion and Solubilization

-

Setup: Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect the condenser to a Nitrogen/Argon line and an oil bubbler.

-

Purge: Flush the system with inert gas for 15 minutes.

-

Solvent Prep: In a separate flask, sparge the Methanol with Nitrogen for 10 minutes to remove dissolved oxygen.

-

Charging: Add 3-Mercaptophenylacetic acid (e.g., 10.0 g, 59.5 mmol) to the RBF.

-

Dissolution: Cannulate the sparged Methanol (200 mL) into the RBF. Stir until fully dissolved.

Phase 2: Catalysis and Reaction

-

Catalyst Addition: Carefully add conc. Sulfuric Acid (0.32 mL, ~6 mmol, 0.1 equiv) dropwise via syringe through the septum. Note: Exothermic reaction.

-

Reflux: Heat the reaction mixture to a gentle reflux (

) using an oil bath. -

Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes).

-

Endpoint: Disappearance of starting material (

) and appearance of the less polar ester (

-

Phase 3: Workup and Isolation[2]

-

Concentration: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove ~80% of the Methanol. Do not distill to dryness to avoid thermal stress on the thiol.

-

Neutralization: Dilute the residue with EtOAc (100 mL) and cool to

. Slowly add Saturated-

Caution:

evolution will occur.[3]

-

-

Separation: Transfer to a separatory funnel. Separate phases.

-

Extraction: Extract the aqueous layer twice with EtOAc (2 x 50 mL).

-

Washing: Combine organic layers and wash with:

-

Water (1 x 50 mL)

-

Brine (1 x 50 mL)

-

-

Drying: Dry over anhydrous Sodium Sulfate (

) for 15 minutes. Filter. -

Concentration: Evaporate solvent under reduced pressure to yield the crude oil.

Experimental Protocol B: In Situ Acid Chloride Method

Recommended for small scale (<1g) or difficult substrates requiring strictly anhydrous conditions.

-

Chill: Cool Methanol (10 mL) to

under Nitrogen. -

Activate: Dropwise add Thionyl Chloride (

) (1.5 equiv). Stir for 10 minutes to generate anhydrous HCl in situ. -

Add Substrate: Add 3-Mercaptophenylacetic acid (1.0 equiv) in one portion.

-

React: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Evaporate volatiles directly. Redissolve in EtOAc, wash with

, dry, and concentrate.

Workflow Visualization

The following diagram illustrates the logical flow and decision gates for the synthesis and purification process.

Figure 1: Decision-tree workflow for the synthesis of Methyl 2-(3-mercaptophenyl)acetate, highlighting the critical inertion step.

Validation & Quality Control

To ensure the protocol is self-validating, the following analytical benchmarks must be met.

Analytical Specifications

| Test | Expected Result | Interpretation |

| TLC | Single spot, | High purity; absence of starting acid ( |

| 1H NMR | Singlet at | Confirms presence of Methyl Ester ( |

| 1H NMR | Singlet at | Confirms presence of free Thiol ( |

| Ellman's Test | Yellow color with DTNB | Positive confirmation of free sulfhydryl group. |

Troubleshooting Guide

-

Problem: Low Yield / Starting Material remains.

-

Cause: Equilibrium limitation.

-

Fix: Add molecular sieves (3Å) to the reaction or increase Methanol volume.

-

-

Problem: Product contains disulfide (dimer).

-

Cause: Oxygen ingress.

-

Fix: Reduce the dimer using Zinc dust in dilute acetic acid or TCEP resin, then repurify.

-

Safety & Handling

-

Stench: Thiols have a potent, disagreeable odor. ALL operations must be performed in a well-ventilated fume hood. Bleach (Sodium Hypochlorite) should be kept ready to neutralize spills and glassware.

-

Corrosives: Sulfuric acid and Thionyl chloride are corrosive. Use proper PPE (gloves, goggles).

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 3-Mercaptophenylacetic Acid. Retrieved from

-

Organic Chemistry Portal. (n.d.). Esterification - Acid Catalyzed. Retrieved from

-

Sigma-Aldrich. (n.d.). Methyl 2-(3-mercaptophenyl)acetate Product Page. Retrieved from

-

ChemGuide. (n.d.). Mechanism of Esterification. Retrieved from

-

ChemicalBook. (2019). Synthesis of Methyl 2-amino-3-(3-hydroxyphenyl)propanoate (Thionyl Chloride Method). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. Ester synthesis by esterification [organic-chemistry.org]

- 4. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]

Application Note: Optimized Conditions for Chemoselective Esterification of 3-Mercaptophenylacetic Acid

The following Application Note and Protocol is designed for research and development professionals requiring high-purity synthesis of 3-mercaptophenylacetic acid esters.

Abstract & Strategic Overview

The esterification of 3-mercaptophenylacetic acid (3-MPAA) presents a classic chemoselectivity challenge: driving the equilibrium of carboxylic acid esterification while preventing the oxidation of the thiol (-SH) group to disulfides and suppressing the formation of thioesters.

While standard Fischer esterification conditions are generally effective for phenylacetic acid derivatives, the presence of the nucleophilic thiol requires specific modifications to the standard protocol. This guide details an optimized Inert-Atmosphere Acid-Catalyzed Esterification protocol. By utilizing p-Toluenesulfonic acid (pTSA) in conjunction with azeotropic water removal or high-concentration alcohol reflux under Argon, we achieve yields >90% with <2% disulfide impurity.

Key Technical Challenges Solved:

-

Thiol Oxidation: Mitigated via strict deoxygenation and inert gas blanketing.

-

Thioesterification: Suppressed by exploiting the reversibility of thioester formation under acidic conditions and the thermodynamic preference for O-esters in the presence of excess alcohol.

-

Odor Control: Protocols for mitigating the stench associated with aromatic thiols.

Reaction Mechanism & Critical Parameters[1]

The reaction relies on the acid-catalyzed activation of the carbonyl carbon. Although the thiol sulfur is more nucleophilic than the hydroxyl oxygen of the alcohol, O-esterification is thermodynamically favored in the presence of a large excess of alcohol (acting as solvent).

Reaction Scheme

The primary pathway involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and elimination of water.

Competing Side Reactions:

-

Disulfide Formation:

(Irreversible without reducing agent). -

Thioesterification: Reaction of R-SH with R-COOH. This is generally slower and less stable than the O-ester under the described conditions.

Critical Process Parameters (CPPs)

| Parameter | Optimized Condition | Rationale |

| Catalyst | p-Toluenesulfonic acid (pTSA) or | Strong acid required to protonate carbonyl. pTSA allows for higher temperature reflux if using toluene co-solvent. |

| Atmosphere | Argon or Nitrogen (Sparged) | CRITICAL. Oxygen drives disulfide formation.[1] Solvents must be degassed.[1] |

| Stoichiometry | Alcohol (Excess, 10-20 equiv) | Drives equilibrium to the right (Le Chatelier’s principle) and favors O-ester over S-ester. |

| Temperature | Reflux (65°C - 110°C) | Essential for kinetics. Methyl esters (MeOH, 65°C); Ethyl esters (EtOH, 78°C). |

| Water Removal | Molecular Sieves or Dean-Stark | Removing water is the most effective way to push conversion >95%. |

Visual Workflow & Logic

The following diagram illustrates the decision matrix and process flow for the synthesis, highlighting the critical control points (CCPs) for impurity management.

Caption: Operational workflow for the esterification of 3-MPAA. CCP1 (Solvent Degassing) is the primary determinant of product purity regarding disulfide contaminants.

Optimized Experimental Protocol

Protocol A: Synthesis of Methyl 3-Mercaptophenylacetate

Scale: 10 mmol (approx. 1.68 g of starting acid) Expected Yield: 90-95%

Materials & Equipment

-

Reagents: 3-Mercaptophenylacetic acid (1.68 g), Anhydrous Methanol (20 mL), Conc. Sulfuric Acid (

, 0.5 mL) or pTSA (190 mg). -

Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Nitrogen/Argon balloon or line, Magnetic Stir Bar.

-

Safety: Work in a fume hood. Thiols have a potent stench; use bleach to neutralize glassware.

Step-by-Step Procedure

1. Inert Setup (Critical Step)

-

Dry the RBF in an oven or flame-dry under vacuum.

-

Flush the flask with Argon or Nitrogen for 5 minutes.

-

Degassing: Sparge the anhydrous methanol with inert gas for 10-15 minutes prior to use to remove dissolved oxygen.

2. Reaction Initiation

-

Add 3-mercaptophenylacetic acid (1.68 g, 10 mmol) to the flask.

-

Add the degassed Methanol (20 mL) via syringe.

-

Slowly add concentrated

(0.5 mL) or pTSA (190 mg) while stirring.-

Note: The reaction is slightly exothermic.

-

-

Attach the reflux condenser and establish a positive pressure of inert gas (balloon or bubbler).

3. Reflux

-

Heat the mixture to reflux (approx. 65°C) with vigorous stirring.

-

IPC (In-Process Control): Check TLC (Hexane:Ethyl Acetate 4:1). The starting acid will remain at the baseline or streak; the ester will move to

.

4. Workup

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove most of the methanol. Caution: Do not heat excessively.[2]

-

Dissolve the residue in Ethyl Acetate (30 mL).

-

Wash the organic layer carefully with:

-

Water (2 x 15 mL)

-

Saturated

(2 x 15 mL) – Releases -

Brine (1 x 15 mL)

-

-

Dry the organic layer over Anhydrous

or

5. Purification

-

Filter off the drying agent.

-

Evaporate the solvent to yield the crude oil.

-

High Purity Requirement: Distill under high vacuum (bulb-to-bulb or Kugelrohr) if the product is an oil. If solid, recrystallize from Hexane/EtOAc.

-

Note: Most simple esters of 3-MPAA are colorless to pale yellow oils.

-

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<70%) | Incomplete conversion (Equilibrium limited). | Add molecular sieves (3Å) to the reaction or use a Dean-Stark trap with Toluene/Methanol mix to remove water. |

| Disulfide Impurity | Oxygen ingress during reaction or workup. | Ensure vigorous degassing of solvents. Keep reaction under positive inert gas pressure. Add 1-2% TCEP or Triphenylphosphine during workup to reduce disulfides back to thiols. |

| Thioester Byproduct | Low alcohol concentration or local heating. | Increase alcohol equivalents (dilution favors O-ester). Ensure efficient stirring. |

| Strong Odor | Thiol volatility. | Keep all waste in a dedicated "Thiol Waste" container with 10% bleach solution to oxidize the sulfur and neutralize the smell. |

References

-

Fischer Esterification Mechanisms

-

Thiol Protection Strategies

-

Prevention of Disulfide Formation in Chemical Synthesis. BenchChem Application Notes. Link (General Reference)

-

-

General Esterification of Phenylacetic Acids

-

Chemoselectivity in Esterification

-

Preparation of Mercapto-Esters

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemoselectivity in reactions of esterification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [ftp.orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. matec-conferences.org [matec-conferences.org]

- 12. US6313342B1 - Synthesis of esters of mercaptocarboxylic acids - Google Patents [patents.google.com]

- 13. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]

Technical Guide: Thiol-Ene Click Chemistry with Methyl 2-(3-mercaptophenyl)acetate

[1]

Executive Summary

Methyl 2-(3-mercaptophenyl)acetate is a specialized aromatic thiol building block.[1] Unlike common aliphatic thiols (e.g., cysteamine, mercaptoethanol), this reagent features a thiophenol moiety.[1] This structural distinction confers unique kinetic properties:

-

Enhanced Acidity (pKa ~6-7): Significantly more acidic than alkyl thiols (pKa ~10), allowing for rapid Thiol-Michael addition under mild or even neutral conditions.[1]

-

Rapid Hydrogen Transfer: The weaker S–H bond energy of thiophenols accelerates the chain-transfer step in radical processes, reducing the "gelation point" in polymer networks but potentially increasing susceptibility to oxygen inhibition.[1]

-

Masked Carboxylate Utility: The methyl ester functionality serves as a chemically stable, orthogonal handle that can be hydrolyzed post-click to generate a free carboxylic acid for further conjugation.[1]

Chemical Profile & Reactivity

| Property | Specification | Implications for Protocol |

| Structure | Aromatic Thiol (meta-substituted) | UV-active; potential interference with deep-UV initiators.[1] |

| Acidity (pKa) | ~6.5 - 7.0 | Requires weaker bases for Michael addition; prone to rapid oxidation (disulfide formation) in air.[1] |

| Solubility | DCM, THF, EtOAc, DMSO, MeOH | Compatible with organic-phase reactions; poor water solubility requires co-solvents (e.g., DMSO/PBS) for biological applications.[1] |

| Odor | High (Stench) | CRITICAL: All reactions must be prepped in a fume hood.[1] Bleach quench required.[1] |

Mechanistic Pathways

Thiol-ene coupling with Methyl 2-(3-mercaptophenyl)acetate proceeds via two distinct mechanisms depending on the "ene" substrate and catalyst.

A. Radical-Mediated Addition (Step-Growth)

Best for unactivated alkenes (e.g., norbornenes, vinyl ethers, allyls).[1]

-

Initiation: Photoinitiator (e.g., DMPA, LAP) generates radicals.[1][2]

-

Propagation: Thiyl radical adds to alkene (anti-Markovnikov).[1][2][3][4][5]

-

Chain Transfer: Carbon-centered radical abstracts H from another thiol.[1][4] Note: For thiophenols, this step is extremely fast.[1][6]

B. Thiol-Michael Addition (Anionic)

Best for electron-deficient alkenes (e.g., maleimides, acrylates, vinyl sulfones).[1]

-

Catalysis: Base deprotonates thiol to thiolate (

).[1][3] -

Addition: Thiolate attacks the

-carbon of the alkene.[1]

Mechanistic Visualization

Figure 1: Radical cycle for aromatic thiols.[1] Note the rapid chain transfer due to weak S-H bond.[1]

Experimental Protocols

Protocol A: Photo-Initiated Radical Coupling

Application: Surface grafting or polymer crosslinking with unactivated alkenes.[1]

Materials:

-

Thiol: Methyl 2-(3-mercaptophenyl)acetate (1.0 equiv)[1]

-

Alkene: Substrate (1.0 - 1.2 equiv)[1]

-

Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for organic solvent; LAP for aqueous/DMSO.[1]

-

Solvent: Anhydrous THF or DCM.[1]

Step-by-Step:

-

Preparation: Dissolve Thiol and Alkene in solvent (concentration 0.1 M – 0.5 M).

-

Initiator Addition: Add DMPA (1–5 mol% relative to thiol).[1]

-

Degassing (Crucial): Sparge the solution with Argon or Nitrogen for 10–15 minutes.

-

Irradiation: Irradiate with UV light (365 nm, ~10 mW/cm²) for 10–30 minutes.[1]

-

Monitoring: Monitor reaction by TLC or NMR (disappearance of alkene vinyl protons at 5–6 ppm).[1]

-

-

Workup:

Protocol B: Base-Catalyzed Thiol-Michael Addition

Application: Conjugation to Maleimides or Acrylates (High efficiency, no UV required).[1]

Materials:

-

Thiol: Methyl 2-(3-mercaptophenyl)acetate (1.0 equiv)[1]

-

Electrophile: Maleimide or Acrylate derivative (1.0 equiv)[1]

-

Catalyst: Triethylamine (TEA) or DIPEA.[1]

-

Solvent: DCM, DMF, or DMSO.[1]

Step-by-Step:

-

Preparation: Dissolve Electrophile in solvent (0.1 M).

-

Thiol Addition: Add Methyl 2-(3-mercaptophenyl)acetate.

-

Catalysis: Add TEA (0.1 – 0.5 equiv).

-

Reaction: Stir at Room Temperature for 15–60 minutes.

-

Quench: Add 1.0 equiv of Acetic Acid to neutralize the thiolate and prevent disulfide formation or reverse Michael addition.

-

Workup: Standard extraction or precipitation.